methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-formylpyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-5-11(8-10)14-7-3-6-12(14)9-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDIMIWDNJGXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589723 | |
| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-86-8 | |
| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate, a key intermediate in the development of various pharmacologically active compounds. This document details the strategic two-step synthesis, encompassing the formation of the pyrrole core followed by regioselective formylation. The protocols provided are based on established chemical principles and analogous transformations found in the scientific literature.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Step 1: Clauson-Kaas Pyrrole Synthesis of the precursor, methyl 3-(1H-pyrrol-1-yl)benzoate. This reaction involves the condensation of methyl 3-aminobenzoate with a 1,4-dicarbonyl equivalent, 2,5-dimethoxytetrahydrofuran, under acidic conditions.
-
Step 2: Vilsmeier-Haack Formylation of the resulting N-arylpyrrole. This classic reaction introduces a formyl (-CHO) group at the electron-rich C2 position of the pyrrole ring using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
This pathway is efficient and allows for the construction of the target molecule from readily available starting materials.
Experimental Protocols
Step 1: Synthesis of Methyl 3-(1H-pyrrol-1-yl)benzoate
This procedure is based on the Clauson-Kaas pyrrole synthesis, a reliable method for the preparation of N-substituted pyrroles.[1][2][3][4][5]
Reaction Scheme:
References
- 1. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
An In-Depth Technical Guide to Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate (CAS 168618-86-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding specific experimental protocols, detailed spectroscopic data, and direct biological applications for methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is limited. This guide provides a comprehensive overview of the available data for the target compound and supplements it with information on closely related chemical structures to offer a broader context for research and development.
Core Compound Properties
This compound is a heterocyclic organic compound featuring a central pyrrole ring substituted with a formyl group, which is in turn N-linked to a methyl benzoate moiety. This trifunctional structure suggests its potential as a versatile building block in medicinal chemistry and materials science.
Table 1: Physicochemical and Computational Data for this compound
| Property | Value | Source |
| CAS Number | 168618-86-8 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₃H₁₁NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 229.23 g/mol | --INVALID-LINK--[1] |
| Purity | ≥98% (Commercially available) | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 48.3 Ų | --INVALID-LINK--[1] |
| LogP | 2.0764 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 4 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |
| Rotatable Bonds | 3 | --INVALID-LINK--[1] |
| SMILES | O=C(OC)C1=CC=CC(N2C(C=O)=CC=C2)=C1 | --INVALID-LINK--[1] |
Synthesis and Experimental Protocols
Logical Synthesis Workflow
Caption: Plausible synthetic route to the target compound.
General Experimental Protocol (Hypothetical, based on related syntheses):
Step 1: Synthesis of Methyl 3-(1H-pyrrol-1-yl)benzoate (Paal-Knorr Pyrrole Synthesis)
-
To a solution of methyl 3-aminobenzoate (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1 equivalent).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
-
In a flask cooled in an ice bath, add anhydrous N,N-dimethylformamide (DMF).
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the DMF with stirring.
-
After the formation of the Vilsmeier reagent, add a solution of methyl 3-(1H-pyrrol-1-yl)benzoate (1 equivalent) in DMF dropwise.
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium acetate or sodium hydroxide.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Spectroscopic and Analytical Data
Specific spectroscopic data for this compound is not available in the surveyed literature. The following tables provide expected characteristic signals based on the analysis of structurally similar compounds.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.5-9.7 | s | 1H, Aldehyde proton (-CHO) |
| ~7.8-8.2 | m | 2H, Aromatic protons on benzoate ring |
| ~7.4-7.6 | m | 2H, Aromatic protons on benzoate ring |
| ~7.0-7.2 | t | 1H, Pyrrole ring proton |
| ~6.8-7.0 | dd | 1H, Pyrrole ring proton |
| ~6.2-6.4 | dd | 1H, Pyrrole ring proton |
| ~3.9 | s | 3H, Methyl ester protons (-OCH₃) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~180-185 | Aldehyde carbonyl carbon (-CHO) |
| ~165-167 | Ester carbonyl carbon (-COOCH₃) |
| ~140-145 | Aromatic quaternary carbon (C-N of benzoate) |
| ~130-135 | Aromatic quaternary carbon (C-COOCH₃ of benzoate) |
| ~125-130 | Aromatic CH carbons of benzoate ring |
| ~120-125 | Aromatic CH carbons of benzoate ring |
| ~130-135 | Pyrrole ring C2 |
| ~125-130 | Pyrrole ring C5 |
| ~110-115 | Pyrrole ring C3 |
| ~108-112 | Pyrrole ring C4 |
| ~52-54 | Methyl ester carbon (-OCH₃) |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3150 | C-H stretching (aromatic and pyrrole) |
| ~2950-3000 | C-H stretching (methyl) |
| ~1710-1730 | C=O stretching (ester) |
| ~1670-1690 | C=O stretching (aldehyde) |
| ~1580-1600 | C=C stretching (aromatic) |
| ~1400-1500 | C=C stretching (pyrrole ring) |
| ~1200-1300 | C-O stretching (ester) |
Mass Spectrometry: The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 229.23.
Potential Applications in Drug Discovery and Medicinal Chemistry
While no specific biological activities have been reported for this compound, its structural motifs are present in numerous biologically active molecules. This suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.
Signaling Pathway and Target Interaction Logic
The pyrrole and benzoate moieties are known to interact with various biological targets. The following diagram illustrates a hypothetical workflow for identifying and validating the biological activity of derivatives of the core compound.
References
An In-depth Technical Guide to Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate: Spectroscopic and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical analysis of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document focuses on predicted spectroscopic characteristics and a plausible synthetic methodology. It includes a comprehensive theoretical framework for its ¹H NMR, ¹³C NMR, and IR spectra, alongside a detailed, proposed experimental protocol for its synthesis. This guide is intended to serve as a valuable resource for researchers working with related molecular scaffolds.
Chemical Structure and Properties
Chemical Name: this compound CAS Number: 168618-86-8 Molecular Formula: C₁₃H₁₁NO₃ Molecular Weight: 229.23 g/mol Structure:
(Note: Image is a representation of the chemical structure)
Predicted Spectroscopic Data
Predicted ¹H NMR Spectral Data
The expected proton NMR spectrum would be complex due to the presence of two substituted aromatic rings. The chemical shifts are predicted based on the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.6 - 9.8 | s (singlet) | - |
| Pyrrole-H (position 5) | 7.2 - 7.4 | dd (doublet of doublets) | ~2.5, ~1.5 |
| Pyrrole-H (position 3) | 7.0 - 7.2 | dd (doublet of doublets) | ~3.5, ~1.5 |
| Pyrrole-H (position 4) | 6.3 - 6.5 | t (triplet) | ~3.0 |
| Benzoate-H (position 2) | 8.1 - 8.3 | t (triplet) | ~1.8 |
| Benzoate-H (position 6) | 7.9 - 8.1 | ddd (doublet of doublet of doublets) | ~7.8, ~1.8, ~1.2 |
| Benzoate-H (position 4) | 7.7 - 7.9 | ddd (doublet of doublet of doublets) | ~7.8, ~1.8, ~1.2 |
| Benzoate-H (position 5) | 7.5 - 7.7 | t (triplet) | ~7.8 |
| Methyl-H | 3.9 - 4.1 | s (singlet) | - |
Predicted ¹³C NMR Spectral Data
The predicted carbon NMR spectrum will show 13 distinct signals corresponding to the unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185 - 190 |
| Ester C=O | 165 - 170 |
| Pyrrole-C (position 2) | 135 - 140 |
| Pyrrole-C (position 5) | 128 - 132 |
| Pyrrole-C (position 3) | 125 - 129 |
| Pyrrole-C (position 4) | 110 - 115 |
| Benzoate-C (position 1) | 138 - 142 |
| Benzoate-C (position 3) | 130 - 134 |
| Benzoate-C (position 5) | 129 - 133 |
| Benzoate-C (position 6) | 128 - 132 |
| Benzoate-C (position 2) | 127 - 131 |
| Benzoate-C (position 4) | 125 - 129 |
| Methyl-C | 52 - 55 |
Predicted IR Spectral Data
The infrared spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| C-H (aldehyde) | 2820-2880 and 2720-2780 | Stretching |
| C=O (aldehyde) | 1680-1700 | Stretching |
| C=O (ester) | 1715-1730 | Stretching |
| C-O (ester) | 1250-1300 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-N (pyrrole) | 1300-1360 | Stretching |
Proposed Synthetic Protocol
A plausible synthetic route for this compound involves a two-step process: (1) the synthesis of methyl 3-(1H-pyrrol-1-yl)benzoate via a Clauson-Kaas reaction, followed by (2) formylation of the pyrrole ring using a Vilsmeier-Haack reaction.
Step 1: Synthesis of Methyl 3-(1H-pyrrol-1-yl)benzoate
Reaction: Methyl 3-aminobenzoate reacts with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to yield methyl 3-(1H-pyrrol-1-yl)benzoate.
Reagents and Materials:
-
Methyl 3-aminobenzoate
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl 3-aminobenzoate (1 equivalent) in a 1:1 mixture of ethanol and glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Synthesis of this compound
Reaction: Methyl 3-(1H-pyrrol-1-yl)benzoate is formylated at the 2-position of the pyrrole ring using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride and dimethylformamide.
Reagents and Materials:
-
Methyl 3-(1H-pyrrol-1-yl)benzoate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Sodium acetate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3 equivalents) and cool it to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.2 equivalents) dropwise to the cold DMF with vigorous stirring. Continue stirring at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve methyl 3-(1H-pyrrol-1-yl)benzoate (1 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and a 10% sodium acetate solution.
-
Stir the mixture for 1 hour, then neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the analysis of the synthesized product.
Conclusion
This technical guide provides a theoretical yet comprehensive overview of this compound for the scientific community. The predicted NMR and IR data offer a solid foundation for the characterization of this molecule and its analogs. Furthermore, the detailed synthetic protocol presents a viable pathway for its preparation in a laboratory setting. It is our hope that this document will facilitate further research and development in areas where this and related compounds may have significant applications.
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Published: November 5, 2025
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate. While direct experimental data for this specific molecule is limited in public literature, this document consolidates known physicochemical properties and presents a detailed theoretical framework for its synthesis and conformational analysis based on established methodologies for analogous N-arylpyrroles. This guide includes detailed, representative experimental protocols for its synthesis via the Paal-Knorr reaction, as well as characterization and conformational determination using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams to aid researchers in the study of this and related compounds.
Molecular Identity and Physicochemical Properties
This compound is a substituted N-arylpyrrole derivative. The core structure consists of a pyrrole ring N-substituted with a methyl benzoate group at the meta position. A formyl group is attached at the C2 position of the pyrrole ring.
Table 1: Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 168618-86-8 | [1] |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| SMILES | O=C(OC)C1=CC=CC(N2C(C=O)=CC=C2)=C1 | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 394.4 ± 22.0 °C | - |
| Density | 1.17 ± 0.1 g/cm³ | - |
| pKa | -9.68 ± 0.70 | - |
| Topological Polar Surface Area (TPSA) | 48.3 Ų | [1] |
| logP | 2.0764 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Characterization
The synthesis of N-arylpyrroles like this compound is commonly achieved through the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the target molecule, the likely precursors would be 2,5-dimethoxytetrahydrofuran (a protected form of succinaldehyde, the 1,4-dicarbonyl equivalent) and methyl 3-aminobenzoate.
Figure 1. Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on the Paal-Knorr synthesis of N-arylpyrroles and has not been experimentally validated for this specific compound.
Materials:
-
Methyl 3-aminobenzoate
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-aminobenzoate (1.0 eq) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice water and stir.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate or dichloromethane to afford the pure product.[3]
Characterization: The structure of the synthesized product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester and aldehyde, C-N bonds).
Molecular Conformation
The overall conformation of this compound is primarily defined by the rotation around two key single bonds, which determines the relative orientation of the aromatic rings and the formyl group.
-
τ₁ (C-N bond): The dihedral angle between the plane of the pyrrole ring and the plane of the benzoate ring. This rotation is often hindered in N-arylpyrroles, leading to distinct, stable conformers.
-
τ₂ (C-C bond): The dihedral angle between the plane of the pyrrole ring and the formyl group. This determines whether the formyl oxygen is oriented towards or away from the nitrogen atom.
The preferred conformation will be a balance between steric hindrance (repulsion between the ortho-hydrogens of the benzoate ring and the hydrogens of the pyrrole ring) and electronic effects (conjugation between the π-systems).
Figure 2. Logical workflow for the conformational analysis of the target molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and dihedral angles.[5]
Methodology:
-
Crystal Growth:
-
Objective: To obtain a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (no significant cracks or twinning).[5]
-
Purity: The compound must be highly purified (e.g., by recrystallization or chromatography) prior to crystal growth attempts.
-
Technique (Slow Evaporation): Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, dichloromethane, methanol) to create a nearly saturated solution.[6] Filter the solution to remove any dust particles into a clean vial. Cover the vial with a cap or parafilm with small perforations to allow for slow solvent evaporation over several days to weeks in an undisturbed, vibration-free environment.[6][7]
-
Technique (Vapor Diffusion): Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., ethyl acetate) and place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., pentane or hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[8]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction pattern (angles and intensities of reflected X-rays) using a detector.[5]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model computationally by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
Experimental Protocol: NMR Conformational Analysis
NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons, allowing for the determination of the predominant conformation(s) in solution.[9][10][11]
Methodology:
-
Sample Preparation: Prepare a solution of the highly purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for 2D NMR experiments (typically 5-10 mg in 0.5-0.7 mL).
-
1D NMR Spectra Acquisition:
-
2D NOESY Spectrum Acquisition:
-
Acquire a 2D ¹H-¹H NOESY spectrum. This experiment detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[11]
-
Key Parameters: The mixing time is a crucial parameter that needs to be optimized to observe the desired NOE cross-peaks.
-
-
Data Analysis:
-
Identify Key NOEs: Look for cross-peaks between protons on the benzoate ring and protons on the pyrrole ring. The presence or absence of these NOEs provides direct evidence for the spatial arrangement. For example, an NOE between the ortho-proton of the benzoate ring and the C5-proton of the pyrrole ring would suggest a twisted conformation (τ₁ ≠ 0° or 180°).
-
Conformer Population: The relative intensities of the NOE cross-peaks can be used, often in conjunction with computational modeling, to estimate the relative populations of different stable conformers in solution.[10]
-
Conclusion
This compound is a molecule of interest for which a complete experimental profile is not yet available. This guide provides a robust framework for its study, grounded in established chemical principles and representative experimental protocols. The proposed Paal-Knorr synthesis offers a reliable route to obtain the material. Subsequent conformational analysis using a combination of single-crystal X-ray diffraction and advanced NMR techniques will be critical to fully elucidating its three-dimensional structure and dynamic behavior in solid and solution states, respectively. The methodologies and workflows detailed herein are applicable not only to the title compound but also to a broader class of N-arylpyrroles, serving as a valuable resource for researchers in synthetic chemistry and drug discovery.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. How To [chem.rochester.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. auremn.org.br [auremn.org.br]
- 10. mr.copernicus.org [mr.copernicus.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Novel Derivatives from Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate. The protocols outlined below leverage the reactivity of the 2-formyl group on the pyrrole ring, a key functional handle for molecular elaboration. These derivatizations are crucial for structure-activity relationship (SAR) studies in drug discovery and for the development of novel chemical entities.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a reactive aldehyde and an ester functionality allows for a wide range of chemical transformations. The N-aryl substitution pattern provides a core scaffold that is present in numerous biologically active molecules. The derivatization of the 2-formyl group can lead to the synthesis of imines (Schiff bases), alkenes, and alcohols, each with distinct physicochemical and pharmacological properties. These protocols are designed to be robust and adaptable for the synthesis of compound libraries for screening purposes.
Core Reactions and Derivatizations
The primary focus of these protocols is the chemical modification of the 2-formyl group. The following key reactions are detailed:
-
Schiff Base Formation: Condensation with primary amines to yield imine derivatives.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.
-
Wittig Reaction: Olefination to produce vinyl derivatives.
-
Reduction of the Formyl Group: Conversion of the aldehyde to a primary alcohol.
These reactions provide a gateway to a diverse set of molecules with potential applications in various therapeutic areas.
Data Presentation: Summary of Synthetic Protocols
The following table summarizes the key parameters for the synthesis of various derivatives from this compound.
| Reaction Type | Derivative Class | Key Reagents | Solvent | Catalyst/Additive | Typical Reaction Time | Typical Yield (%) |
| Schiff Base Formation | Imines | Primary Amine (e.g., Aniline) | Ethanol | Glacial Acetic Acid | 2-4 hours | 85-95 |
| Knoevenagel Condensation | α,β-Unsaturated Nitriles | Malononitrile | Isopropanol | Piperidine | 3-5 hours | 80-90 |
| Wittig Reaction | Vinyl Derivatives | Methyltriphenylphosphonium bromide / n-Butyllithium | THF | - | 12-18 hours | 60-75 |
| Reduction | Primary Alcohols | Sodium Borohydride (NaBH₄) | Methanol | - | 1-2 hours | 90-98 |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative (Imine Formation)
This protocol describes the synthesis of methyl 3-(2-((phenylimino)methyl)-1H-pyrrol-1-yl)benzoate.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 g, 4.36 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add aniline (0.44 mL, 4.80 mmol).
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain methyl 3-(2-((phenylimino)methyl)-1H-pyrrol-1-yl)benzoate as a crystalline solid.
Protocol 2: Knoevenagel Condensation
This protocol details the synthesis of methyl 3-(2-(2,2-dicyanovinyl)-1H-pyrrol-1-yl)benzoate.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.2 eq)
-
Isopropanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.36 mmol) and malononitrile (0.35 g, 5.23 mmol) in isopropanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 4-5 hours.
-
Monitor the reaction by TLC (8:2 hexane:ethyl acetate).
-
A precipitate will form as the reaction progresses.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold isopropanol (2 x 10 mL).
-
Dry the product under vacuum to yield methyl 3-(2-(2,2-dicyanovinyl)-1H-pyrrol-1-yl)benzoate.
Protocol 3: Wittig Reaction
This protocol describes the synthesis of methyl 3-(2-vinyl-1H-pyrrol-1-yl)benzoate.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Schlenk flask and syringe techniques for handling air-sensitive reagents
-
Standard glassware for work-up and purification
Procedure:
-
In a flame-dried 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.87 g, 5.23 mmol) in anhydrous THF (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.92 mL of a 2.5 M solution in hexanes, 4.80 mmol) dropwise via syringe. The solution will turn a characteristic deep yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 g, 4.36 mmol) in anhydrous THF (10 mL).
-
Add the solution of the aldehyde dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford methyl 3-(2-vinyl-1H-pyrrol-1-yl)benzoate.
Protocol 4: Reduction of the Formyl Group
This protocol details the synthesis of methyl 3-(2-(hydroxymethyl)-1H-pyrrol-1-yl)benzoate.
Materials:
-
This compound (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve this compound (1.0 g, 4.36 mmol) in methanol (25 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.25 g, 6.54 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC (7:3 hexane:ethyl acetate).
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield methyl 3-(2-(hydroxymethyl)-1H-pyrrol-1-yl)benzoate, which can be further purified by recrystallization if necessary.
Visualizations
Reaction Pathways
Caption: Synthetic routes for the derivatization of this compound.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of derivatives.
Application Notes and Protocols: Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate as a Versatile Precursor in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is a valuable synthetic intermediate characterized by the presence of a reactive 2-formylpyrrole core attached to a methyl benzoate moiety. This unique combination of functional groups, an aldehyde and an ester, allows for a diverse range of chemical transformations, making it an attractive precursor for the synthesis of complex heterocyclic systems and potentially bioactive molecules. The electron-withdrawing nature of the methyl benzoate group can influence the reactivity of the N-arylpyrrole system, offering opportunities for regioselective reactions. These application notes provide an overview of the potential synthetic utility of this compound and detailed protocols for its application in key organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 168618-86-8 | [1] |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Not specified | |
| SMILES | O=C(OC)C1=CC=CC(N2C(C=O)=CC=C2)=C1 | [1] |
Synthetic Applications & Protocols
The reactivity of this compound is primarily centered around the aldehyde functional group, which serves as an electrophilic site for various condensation and cyclization reactions. The N-aryl substituent also plays a crucial role in the synthesis of fused heterocyclic systems.
Synthesis of Pyrrolo[1,2-a]quinoxalines via Pictet-Spengler Reaction
N-Aryl-2-formylpyrroles are known precursors for the synthesis of pyrrolo[1,2-a]quinoxalines through a Pictet-Spengler type reaction with anilines.[2] This transformation is valuable for the construction of nitrogen-containing fused heterocycles, which are common scaffolds in medicinal chemistry.[3] The reaction proceeds through the formation of an imine intermediate, followed by an acid-catalyzed intramolecular electrophilic substitution.
Reaction Scheme:
Caption: Pictet-Spengler reaction workflow.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the substituted aniline (1.1 mmol).
-
Add a catalytic amount of p-dodecylbenzenesulfonic acid (p-DBSA) (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrrolo[1,2-a]quinoxaline derivative.
Expected Outcome:
Based on similar reactions, this protocol is expected to yield the corresponding pyrrolo[1,2-a]quinoxaline derivative in moderate to good yields. The exact yield will depend on the nature of the substituent on the aniline.
| Entry | Aniline Substituent | Expected Yield (%) |
| 1 | 4-Methoxy | 75-85 |
| 2 | 4-Chloro | 70-80 |
| 3 | Unsubstituted | 80-90 |
| (Note: Yields are estimated based on literature for analogous reactions and have not been experimentally verified for this specific precursor.) |
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The formyl group of this compound can readily undergo Knoevenagel condensation with active methylene compounds. This reaction is a classic method for the formation of carbon-carbon double bonds and provides access to a variety of α,β-unsaturated compounds, which are versatile intermediates for further synthetic transformations, including Michael additions and cycloadditions.
Reaction Scheme:
Caption: Knoevenagel condensation workflow.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.2 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 3-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Expected Outcome:
This reaction is generally high-yielding. The table below provides estimated yields for common active methylene compounds.
| Entry | Active Methylene Compound | Expected Yield (%) |
| 1 | Malononitrile | 85-95 |
| 2 | Ethyl Cyanoacetate | 80-90 |
| 3 | Diethyl Malonate | 75-85 |
| (Note: Yields are estimated based on literature for analogous reactions and have not been experimentally verified for this specific precursor.) |
Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a reliable method for converting the aldehyde functionality of this compound into an alkene with a defined stereochemistry.[4][5] This transformation is fundamental in organic synthesis for the construction of complex molecules containing carbon-carbon double bonds.
Reaction Scheme:
References
- 1. Synthesis of Nitrogen-Functionalized N‑aryl‑2-formylpyrroles by the Yuryev Reaction - ProQuest [proquest.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Reaction of "methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate" with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of aldehydes with primary amines to form Schiff bases (imines) is a fundamental transformation in organic synthesis. This application note provides detailed protocols and data for the reaction of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate with various primary amines. The resulting N-substituted pyrrole-2-carbaldimine scaffolds are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.[1][2][3][4][5][6] The protocols outlined below are based on established methods for imine synthesis from aromatic and heterocyclic aldehydes.[3][7]
Reaction Overview
The core reaction involves the condensation of the aldehyde functional group of this compound with a primary amine, leading to the formation of a C=N double bond characteristic of an imine or Schiff base. This reaction is typically reversible and often requires catalysis (acid or base) and/or removal of water to drive the equilibrium towards the product.[8]
General Reaction Scheme:
Experimental Protocols
Two primary protocols are provided: a standard method using an acid catalyst and a solvent-free approach under microwave irradiation.
Protocol 1: Acid-Catalyzed Condensation in Solution
This protocol is a standard and widely applicable method for the synthesis of Schiff bases from aromatic aldehydes.[5][7]
Materials:
-
This compound
-
Primary amine of choice (e.g., aniline, substituted anilines, benzylamine)
-
Ethanol or Methanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (or methanol) to a concentration of approximately 0.2 M.
-
Amine Addition: To this solution, add the primary amine (1.0 - 1.1 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C). Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The formation of the imine product will be indicated by a new spot with a different Rf value compared to the starting materials.
-
Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. If a precipitate has formed, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis
This method offers a green and often faster alternative to traditional heating.
Materials:
-
This compound
-
Primary amine of choice (non-volatile)
-
Ethanol (for recrystallization)
Equipment:
-
Microwave reactor
-
Microwave-safe reaction vessel with a stirrer bar
-
Büchner funnel and filter paper
Procedure:
-
Reactant Mixing: In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the primary amine (1.0 eq).
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-300 W, 80-120 °C) for a short period (typically 5-15 minutes). Monitor the reaction progress if possible, or run several small-scale reactions at different time points to optimize the reaction time.
-
Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product will often solidify upon cooling.
-
Purification: The crude product can be purified by washing with a non-polar solvent like hexane to remove any unreacted starting material, followed by recrystallization from a solvent such as ethanol.
Data Presentation
The following table summarizes representative yields and reaction conditions for the synthesis of Schiff bases from various aldehydes and amines, which can be used as a reference for the reaction of this compound.
| Aldehyde/Ketone | Amine | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Pyrrole-2-carboxaldehyde | 4-Methyl-o-phenylenediamine | Acetic acid, reflux | Ethanol | 20 | - | [5] |
| Salicylaldehyde | Aniline | Reflux | Ethanol | 4 | - | [7] |
| Aromatic Aldehydes | Primary Amines | Amberlyst® 15, RT | Neat | 2-4 | 72-99 | [3] |
| Benzaldehyde | Aniline | Microwave, 8 min | Neat | 0.13 | High | [9] |
| 5-Hydroxymethylfurfural | Aniline | RT, then H₂, CuAlOx | Methanol | 3-16 | >95 | [4] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of Schiff bases.
Potential Signaling Pathway
Given that many N-arylpyrrole derivatives and their Schiff bases exhibit anticancer activity, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[1][2][6] The following diagram illustrates a hypothetical signaling pathway that could be targeted.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
The reaction of this compound with primary amines provides a straightforward route to a diverse library of Schiff bases. These compounds are valuable for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases. The provided protocols offer reliable methods for their synthesis, and the conceptual signaling pathway provides a starting point for mechanistic studies. Further optimization of reaction conditions for specific amine substrates is recommended to achieve maximum yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 3. peerj.com [peerj.com]
- 4. mdpi.com [mdpi.com]
- 5. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 6. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejpmr.com [ejpmr.com]
Application Notes and Protocols: Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is a versatile bifunctional molecule featuring a reactive aldehyde on the pyrrole ring and a methyl ester on the N-aryl substituent. The aldehyde group is a prime candidate for various condensation reactions, including the Knoevenagel condensation and Schiff base formation, making this compound a valuable building block in the synthesis of a diverse range of heterocyclic compounds and potential drug candidates. The N-aryl substitution provides a strategic point for modulating the electronic properties of the pyrrole ring and for introducing additional functionalities. This document provides detailed protocols for employing this compound in these key condensation reactions, based on established methodologies for analogous N-aryl-2-formylpyrroles.
Chemical Properties
| Property | Value |
| CAS Number | 168618-86-8 |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Appearance | Pale yellow to white solid (predicted) |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. |
Applications in Condensation Reactions
The aldehyde functionality of this compound allows for facile reaction with active methylene compounds in Knoevenagel condensations and with primary amines to form Schiff bases. These reactions are fundamental in medicinal chemistry for the generation of novel molecular scaffolds with diverse biological activities.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction. With this compound, this reaction is typically used to introduce a substituted vinyl group at the 2-position of the pyrrole ring. The resulting α,β-unsaturated systems are valuable intermediates and have been shown to possess a range of biological activities.
Experimental Protocol (Adapted from analogous N-aryl-2-formylpyrroles)
This protocol is a representative procedure for the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (1 M)
-
Distilled water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with 1 M HCl to a pH of ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Quantitative Data for Knoevenagel Condensation of Analogous N-Aryl-2-formylpyrroles
The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of various N-aryl-2-formylpyrroles with active methylene compounds, providing an expected range for reactions with this compound.
| N-Aryl-2-formylpyrrole Reactant | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1-(4-chlorophenyl)-2-formylpyrrole | Malononitrile | Piperidine | Ethanol | 3 | 85 |
| 1-phenyl-2-formylpyrrole | Ethyl cyanoacetate | Glycine | Water | 6 | 78 |
| 1-(4-methylphenyl)-2-formylpyrrole | Malononitrile | Basic alumina | Toluene | 2 | 92 |
Schiff Base Formation
The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). These compounds are important intermediates for the synthesis of more complex heterocyclic systems and are known to exhibit a wide array of biological activities, including antimicrobial and anticancer properties.
Experimental Protocol (Adapted from analogous N-aryl-2-formylpyrroles)
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
The product often precipitates from the reaction mixture upon formation. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Quantitative Data for Schiff Base Formation with Analogous Pyrrole Aldehydes
The following table presents typical yields for the formation of Schiff bases from various pyrrole aldehydes and primary amines.
| Pyrrole Aldehyde Reactant | Amine | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 2-(formyl-1H-pyrrol-1-yl)-acetate | p-phenylenediamine | Acetic Acid | Ethanol | 4 | 85 |
| Pyrrole-2-carbaldehyde | 4-methoxyaniline | Acetic Acid | Ethanol | 2 | 90 |
| 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Various anilines | Acetic Acid | Methanol | 3-5 | 75-90 |
Biological Significance and Signaling Pathways
Derivatives of N-aryl-2-formylpyrroles, obtainable through condensation reactions with this compound, have shown significant potential in drug discovery.
Antimicrobial Activity:
Many N-arylpyrrole derivatives exhibit broad-spectrum antimicrobial activity. One of the proposed mechanisms of action is the inhibition of Undecaprenyl Pyrophosphate Phosphatase (UPPP). UPPP is a crucial enzyme in the bacterial cell wall synthesis pathway, responsible for the dephosphorylation of undecaprenyl pyrophosphate to undecaprenyl phosphate, a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. Inhibition of UPPP disrupts cell wall synthesis, leading to bacterial cell death.
Anticancer Activity:
Certain pyrrole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. These kinases include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and angiogenesis.
-
Lck (Lymphocyte-specific protein tyrosine kinase): A key signaling molecule in T-cell activation.
-
EGFR (Epidermal Growth Factor Receptor), Her2, and CDK2: Important targets in various cancers.
Inhibition of these kinases can block downstream signaling pathways, leading to the suppression of tumor growth, proliferation, and angiogenesis.
Visualizations
Caption: General workflow for condensation reactions.
Caption: Potential biological signaling pathways.
Application Notes and Protocols: Synthesis of Heterocycles using Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of various nitrogen-containing heterocyclic compounds. The presence of both a pyrrole-2-carbaldehyde moiety and a methyl benzoate group on a central phenyl ring allows for the construction of complex fused heterocyclic systems. These systems, particularly pyrrolo[1,2-a]quinoxalines, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.
This document provides detailed application notes and experimental protocols for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives, a prominent class of heterocycles synthesized from this compound. The protocols are based on established synthetic methodologies, primarily the Pictet-Spengler type reaction, which involves the condensation of an aldehyde with a β-arylethylamine or a related derivative.
Application: Synthesis of Pyrrolo[1,2-a]quinoxalines
The reaction of this compound with o-phenylenediamine derivatives is a robust and efficient method for the synthesis of the pyrrolo[1,2-a]quinoxaline scaffold. This transformation proceeds via an initial imine formation between the aldehyde group of the pyrrole derivative and one of the amino groups of the o-phenylenediamine, followed by an intramolecular electrophilic cyclization onto the pyrrole ring and subsequent aromatization to yield the final tricyclic product.
The resulting methyl 4-arylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives are valuable intermediates for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. These compounds have been investigated for a range of biological activities, including their potential as anticancer, antiviral, and antiproliferative agents.
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of Methyl 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline-7-carboxylate
This protocol details the synthesis of a thiophene-substituted pyrrolo[1,2-a]quinoxaline derivative. While the original research utilized 5-nitro-2-thiophene carboxaldehyde and 1-(2-aminophenyl)pyrrole, this protocol is adapted for the use of this compound and a suitable o-phenylenediamine. The straightforward, catalyst-free nature of this reaction makes it an attractive method.[1]
Reaction Scheme:
Figure 1. General scheme for the synthesis of methyl 4-phenylpyrrolo[1,2-a]quinoxaline-7-carboxylate.
Materials:
-
This compound
-
o-Phenylenediamine
-
Methanol (reagent grade)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
Add o-phenylenediamine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure methyl 4-phenylpyrrolo[1,2-a]quinoxaline-7-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | Good to excellent (typically > 80%) |
| Reaction Time | 4-6 hours |
| Reaction Temp. | Reflux (approx. 65 °C) |
| Purity (post-CC) | >95% |
Protocol 2: Iron-Catalyzed Oxidative Coupling Approach
An alternative and modern approach involves the in-situ generation of the aldehyde from a methyl arene, followed by condensation and cyclization. While this specific protocol does not directly use this compound, it provides a valuable synthetic route to the same class of compounds starting from the corresponding methyl-substituted precursor. This method is notable for its use of an inexpensive and environmentally benign iron catalyst.[2][3][4]
Conceptual Workflow:
Figure 2. Workflow for the iron-catalyzed synthesis of the target heterocycle.
Signaling Pathways and Logical Relationships
The synthesis of pyrrolo[1,2-a]quinoxalines from this compound and o-phenylenediamine follows a well-defined reaction pathway. The key steps are illustrated in the diagram below.
Figure 3. Reaction pathway for the formation of the pyrrolo[1,2-a]quinoxaline core.
Summary of Quantitative Data
The following table summarizes typical quantitative data for the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines and aldehydes, which is analogous to the reaction of this compound with o-phenylenediamines.
| Reaction Type | Catalyst/Conditions | Yield Range (%) | Reference |
| Catalyst-Free | Methanol, Reflux | 80-95 | [1] |
| Iron-Catalyzed | Fe(NO₃)₃·9H₂O, TEMPO, Air | 51-75 | [2] |
| Copper-Catalyzed | Cu(OTf)₂, Diphenyl hydrogen phosphate, t-BuOOH | 73-93 | [2] |
Conclusion
This compound is a highly effective precursor for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives. The methodologies presented here offer efficient and versatile routes to this important heterocyclic scaffold. These protocols can be readily adapted and optimized for the synthesis of a diverse library of compounds for evaluation in drug discovery and materials science applications. The straightforward nature of the catalyst-free approach and the green credentials of the iron-catalyzed method provide researchers with valuable tools for modern organic synthesis.
References
- 1. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is a heterocyclic compound featuring a pyrrole ring, a functionality known to be a "privileged scaffold" in medicinal chemistry. Pyrrole and its derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. The pyrrole-2-carboxaldehyde moiety, in particular, serves as a versatile synthetic handle for the construction of more complex, biologically active molecules.
While specific, direct biological activity for this compound is not extensively documented in publicly available literature, its structural motifs—a reactive aldehyde on a pyrrole ring and a benzoate group—make it a highly valuable intermediate for the synthesis of targeted therapeutic agents. These application notes will explore a representative, plausible application of this compound in the development of kinase inhibitors, a significant class of anticancer drugs. The protocols and data presented are illustrative of the methodologies that would be employed in such a drug discovery program.
Hypothetical Application: Intermediate in the Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
The 2-formylpyrrole structure is a key precursor for the synthesis of fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines. This scaffold is the core of several approved and investigational kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival. In this hypothetical application, this compound is used as a starting material to generate a series of substituted pyrrolo[2,3-d]pyrimidines, which are then evaluated for their inhibitory activity against a cancer-relevant kinase (e.g., a receptor tyrosine kinase). The methyl benzoate group can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid or by amidation, to modulate the compound's physicochemical properties and target engagement.
Data Presentation: Illustrative Biological Activity
The following table summarizes hypothetical quantitative data for a series of imagined pyrrolo[2,3-d]pyrimidine derivatives synthesized from this compound. The data represents the half-maximal inhibitory concentration (IC50) against a target kinase, as would be determined in an in vitro kinase assay.
| Compound ID | R Group Modification | Target Kinase | IC50 (nM) |
| HYPO-001 | -COOH | Kinase A | 85 |
| HYPO-002 | -CONH₂ | Kinase A | 52 |
| HYPO-003 | -CONH(CH₃) | Kinase A | 38 |
| HYPO-004 | -CONH(CH₂CH₂OH) | Kinase A | 25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Synthesis of this compound (Intermediate)
This protocol is a plausible synthetic route based on the well-established Paal-Knorr pyrrole synthesis, followed by a Vilsmeier-Haack formylation.
Step 1: Paal-Knorr Synthesis of Methyl 3-(1H-pyrrol-1-yl)benzoate
-
To a round-bottom flask, add methyl 3-aminobenzoate (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), and glacial acetic acid (as solvent).
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield methyl 3-(1H-pyrrol-1-yl)benzoate.
Step 2: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of dimethylformamide (DMF, 3.0 eq) in dichloromethane (DCM) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Add a solution of methyl 3-(1H-pyrrol-1-yl)benzoate (from Step 1, 1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Synthesis of a Hypothetical Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor
This protocol describes the condensation of the formylpyrrole intermediate with an aminopyrimidine to form the fused heterocyclic core.
-
In a sealed tube, combine this compound (1.0 eq), 2,4-diamino-6-chloropyrimidine (1.1 eq), and a suitable solvent such as n-butanol.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 eq).
-
Seal the tube and heat the reaction mixture to 120 °C for 12-16 hours.
-
Monitor the formation of the pyrrolo[2,3-d]pyrimidine product by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, which may cause the product to precipitate.
-
If a precipitate forms, filter the solid and wash with a small amount of cold n-butanol or diethyl ether.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or preparative HPLC to yield the desired pyrrolo[2,3-d]pyrimidine derivative.
-
Further modifications, such as hydrolysis of the methyl ester to a carboxylic acid or amidation, can be carried out using standard synthetic procedures.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a 96-well or 384-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP (often radiolabeled with ³²P or ³³P, or in a system using fluorescence-based detection).
-
Add the test compound at various concentrations (typically in a serial dilution) to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal according to the assay kit's instructions.
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
"methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate" in the synthesis of calcium channel activators
Application Notes: Synthesis of Dihydropyrimidine-Based Calcium Channel Modulators
Topic: Utilization of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate in the Synthesis of Dihydropyrimidine Scaffolds as Potential Calcium Channel Modulators.
Audience: Researchers, scientists, and drug development professionals.
Note on Biological Activity: Extensive literature review indicates that this compound is a precursor for the synthesis of dihydropyrimidine (DHPM) derivatives that have been primarily investigated as calcium channel blockers . No significant evidence was found for their application as calcium channel activators. DHPMs are considered aza-analogs of dihydropyridines (e.g., nifedipine) and are evaluated for their potential in treating cardiovascular conditions such as hypertension.[1][2] The following protocols and data are presented in the context of synthesizing and evaluating calcium channel blockers.
Introduction
The Biginelli reaction, a one-pot three-component cyclocondensation, is a cornerstone in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their structural similarity to the dihydropyridine (DHP) class of L-type calcium channel blockers.[1][2] By employing functionalized aldehydes such as this compound, novel DHPMs can be synthesized to explore structure-activity relationships (SAR) for calcium channel modulation. The pyrrole and benzoate moieties introduce unique steric and electronic features that can influence the pharmacological profile of the final compounds.
The general synthetic approach involves the acid-catalyzed reaction of an aldehyde (this compound), a β-dicarbonyl compound (e.g., ethyl acetoacetate), and a urea or thiourea derivative. The resulting DHPMs are evaluated for their ability to inhibit calcium influx through L-type calcium channels, a key mechanism for inducing vasodilation.
Synthetic Workflow and Rationale
The synthesis of DHPM-based calcium channel blockers from this compound follows a logical workflow from starting materials to biological evaluation. The core of this process is the Biginelli condensation, which efficiently creates the central heterocyclic ring.
Caption: Synthetic and evaluation workflow for DHPM derivatives.
Experimental Protocols
General Protocol for the Synthesis of DHPM Derivatives
This protocol describes a typical acid-catalyzed Biginelli condensation for synthesizing a dihydropyrimidine derivative using this compound.
Materials:
-
This compound (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Urea or Thiourea (1.5 equivalents)
-
Ethanol (as solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) and ethyl acetoacetate (1 eq.) in ethanol.
-
Add urea (or thiourea) (1.5 eq.) to the mixture.
-
Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified dihydropyrimidine derivative.
-
Dry the final product under vacuum and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol for In Vitro Calcium Channel Blocking Activity Assay
This protocol outlines a common method for evaluating the calcium channel blocking activity of the synthesized compounds using an isolated tissue preparation.[3]
Materials:
-
Isolated rabbit aorta or rat ileum tissue
-
Krebs-Henseleit solution
-
Potassium Chloride (KCl) solution (e.g., 60-80 mM) to induce contraction
-
Synthesized DHPM compounds (test compounds)
-
Nifedipine (as a standard reference drug)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Organ bath setup with a force-displacement transducer
Procedure:
-
Prepare solutions of the test compounds and the standard drug (Nifedipine) in DMSO at various concentrations.
-
Mount a segment of the isolated tissue (e.g., rabbit aortic ring) in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension.
-
Induce a sustained contraction of the tissue by adding a high concentration of KCl to the bath.
-
Once the contraction reaches a stable plateau, add the test compounds cumulatively in increasing concentrations to the organ bath.
-
Record the relaxation of the smooth muscle tissue after each addition.
-
Calculate the percentage inhibition of the KCl-induced contraction for each concentration of the test compound.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the maximal contraction).
Data Presentation
The following tables present representative quantitative data for dihydropyrimidine derivatives synthesized via the Biginelli reaction. Note that these values are for analogous compounds and serve as an example, as specific data for derivatives of this compound are not available in the cited literature.
Table 1: Synthesis Yields of Analogous DHPM Derivatives
| Compound ID | Aryl Aldehyde Substituent | Yield (%) |
| 1a | 3-Nitrophenyl | 85 |
| 1b | 4-Chlorophenyl | 92 |
| 1c | 4-Methoxyphenyl | 88 |
| 1d | 2-Nitrophenyl | 75 |
Yields are based on published data for similar Biginelli reactions and may vary.
Table 2: In Vitro Calcium Channel Blocking Activity of Analogous DHPMs
| Compound ID | Structure (Aryl Group at C4) | IC₅₀ (nM)[4][[“]] |
| Metabolite 6 | 3-Nitrophenyl | 16 |
| Metabolite 7 | 3-Nitrophenyl (modified) | 12 |
| Nifedipine | (Standard Drug) | ~10-20 |
IC₅₀ values represent the concentration required to achieve 50% inhibition of potassium-induced contraction in vascular smooth muscle. Lower values indicate higher potency.
Signaling Pathway
Calcium channel blockers (CCBs) exert their effect by inhibiting the influx of extracellular Ca²⁺ into cells through L-type calcium channels. This prevents the activation of calmodulin and myosin light-chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.
Caption: Mechanism of action for DHPM-based calcium channel blockers.
References
- 1. Design and Synthesis of a Conformationally Rigid Mimic of the Dihydropyrimidine Calcium Channel Modulator SQ 32,926 [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydropyrimidine calcium channel blockers. 3. 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters as orally effective antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
Troubleshooting & Optimization
"methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate" stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate in solution. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am observing a change in the color of my solution containing this compound over time. What could be the cause?
A1: A color change in the solution is a common indicator of chemical degradation. Pyrrole derivatives, particularly those with a formyl group, can be susceptible to oxidation and polymerization, which often results in the formation of colored byproducts. This degradation can be accelerated by factors such as exposure to light, elevated temperatures, or the presence of oxidative impurities. It is advisable to store solutions of this compound protected from light and at a low temperature.
Q2: My analytical results (e.g., HPLC, NMR) show the appearance of new peaks and a decrease in the main compound peak. What are the likely degradation products?
A2: The appearance of new peaks suggests the formation of degradation products. For a molecule like this compound, several degradation pathways are possible:
-
Oxidation: The 2-formyl group is susceptible to oxidation to the corresponding carboxylic acid (3-(2-carboxy-1H-pyrrol-1-yl)benzoic acid methyl ester).
-
Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid, particularly under acidic or basic conditions, yielding 3-(2-formyl-1H-pyrrol-1-yl)benzoic acid.
-
Photodegradation: Exposure to light, especially UV light, can induce complex degradation pathways, potentially leading to polymerization or cleavage of the pyrrole ring.[1]
-
Solvent Adducts: In reactive solvents (e.g., methanol), the formyl group could potentially form acetals, especially in the presence of acid catalysts.
To identify the specific degradation products, techniques like LC-MS or isolation and NMR spectroscopy of the impurities are recommended.
Q3: What are the optimal storage conditions for solutions of this compound to minimize degradation?
A3: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or below) is recommended.
-
Protected from light: Use amber vials or wrap containers in aluminum foil.
-
Prepared in appropriate solvents: Use high-purity, degassed solvents. Protic solvents like methanol and ethanol may be less ideal for long-term storage if transesterification or acetal formation is a concern. Aprotic solvents such as acetonitrile or DMSO are often preferred. The choice of solvent should be guided by experimental needs and compound solubility.
-
Stored under an inert atmosphere: For sensitive applications, purging the solution and vial headspace with an inert gas like argon or nitrogen can prevent oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid discoloration of the solution upon preparation. | Highly reactive solvent, presence of impurities in the solvent, or exposure to strong light during preparation. | Prepare solutions under subdued light. Use fresh, high-purity (HPLC grade or equivalent) solvents. Consider degassing the solvent prior to use. |
| Precipitate formation in the solution upon storage. | Poor solubility at storage temperature, or formation of an insoluble degradation product. | Determine the solubility of the compound at the intended storage temperature. If a precipitate forms upon cooling, it may be the pure compound. If degradation is suspected, analyze the precipitate and the supernatant separately. |
| Inconsistent results in biological or chemical assays. | Degradation of the compound in the assay buffer or medium. Pyrrole derivatives can be unstable in alkaline or acidic aqueous solutions.[1] | Perform a time-course stability study of the compound in the specific assay buffer. Analyze samples by HPLC at different time points to quantify the extent of degradation. If unstable, consider preparing fresh solutions immediately before each experiment. |
| Loss of compound potency over time. | Chemical degradation leading to a lower concentration of the active compound. | Implement a stability testing protocol to determine the shelf-life of the compound in solution under your specific storage conditions. Quantify the compound concentration using a validated analytical method (e.g., HPLC with a calibration curve) before use in critical experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[2][3] This involves subjecting the compound to stress conditions harsher than standard storage.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector or mass spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or another suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[5]
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.
-
Determine the peak areas of any new impurity peaks.
Illustrative Quantitative Data
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Incubation Time (hours) | % Degradation of Parent Compound | Number of Major Degradation Products |
| 0.1 M HCl, 60°C | 24 | 15.2% | 2 |
| 0.1 M NaOH, RT | 4 | 85.7% | 1 |
| 3% H₂O₂, RT | 24 | 32.5% | 3 |
| Thermal, 80°C | 48 | 8.1% | 1 |
| Photolytic | 24 | 45.3% | >4 (complex mixture) |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation routes for the compound.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Characterization of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate" and its derivatives. The following sections address common challenges encountered during the synthesis and characterization of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected NMR chemical shifts for the core structure of this compound?
A1: While specific shifts for this exact molecule are not extensively published, based on known data for pyrrole-2-carbaldehyde and substituted benzene rings, you can expect the following approximate chemical shifts in CDCl₃.[1] These values can be affected by the specific derivatization.
| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |
| Pyrrole-H3 | 6.3 - 6.4 | Pyrrole-C2 (with CHO) | ~130 |
| Pyrrole-H4 | 7.0 - 7.1 | Pyrrole-C3 | ~110 |
| Pyrrole-H5 | 7.2 - 7.3 | Pyrrole-C4 | ~124 |
| Formyl-H | 9.5 - 9.6 | Pyrrole-C5 | ~117 |
| Benzene ring-H | 7.5 - 8.2 | C=O (formyl) | ~178 |
| Methyl-H | ~3.9 | C=O (ester) | ~166 |
| Methyl-C | ~52 |
Q2: What are the common fragmentation patterns observed in the mass spectrum of pyrrole-2-carbaldehyde derivatives?
A2: In electrospray ionization mass spectrometry (ESI-MS), 2-substituted pyrrole derivatives exhibit fragmentation pathways influenced by the side-chain substituents.[2] For derivatives of this compound, you can anticipate the following characteristic fragmentation patterns:
-
Loss of the formyl group (CHO): A neutral loss of 29 Da is a common fragmentation for aldehydes.
-
Cleavage of the ester group: Expect to see fragments corresponding to the loss of the methoxy group (•OCH₃, 31 Da) or the entire methoxycarbonyl group (•COOCH₃, 59 Da).
-
Fission of the pyrrole-benzene bond: This can lead to fragments representing the pyrrole-2-carbaldehyde moiety and the methyl benzoate moiety.
-
Complex rearrangements: Aromatic esters can undergo McLafferty-type rearrangements if an appropriate gamma-hydrogen is present in a derivative.[3]
Q3: Why am I seeing broad peaks in my ¹H NMR spectrum for my pyrrole derivative?
A3: Broad peaks in the NMR spectrum of pyrrole derivatives can arise from several factors:
-
Intermediate exchange rate: If your derivative exists in multiple conformations that are slowly interconverting on the NMR timescale, this can lead to peak broadening.
-
Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.
-
Unresolved coupling: Complex spin systems or unresolved long-range couplings can sometimes manifest as broadened peaks.
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the characterization of this compound derivatives.
NMR Spectroscopy Issues
| Problem | Possible Causes | Suggested Solutions |
| Inconsistent Chemical Shifts | - Solvent effects.- Concentration differences.- Temperature fluctuations. | - Use the same deuterated solvent for all samples.- Prepare samples at similar concentrations.- Ensure consistent temperature during acquisition. |
| Poor Signal-to-Noise Ratio | - Low sample concentration.- Insufficient number of scans.- Incorrect probe tuning. | - Increase the sample concentration if possible.- Increase the number of scans.- Ensure the NMR probe is properly tuned for your sample. |
| Impurity Peaks | - Residual solvents from synthesis/purification.- Starting materials or by-products.- Decomposition of the sample. | - Cross-reference peaks with common solvent charts.- Compare with spectra of starting materials.- Re-purify the sample. Consider storing the sample under an inert atmosphere. |
| Complex Multiplets | - Second-order effects (strongly coupled spins).- Overlapping signals. | - Use a higher field NMR spectrometer to increase spectral dispersion.[4]- Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and assign couplings.[5] |
Mass Spectrometry Issues
| Problem | Possible Causes | Suggested Solutions |
| No Molecular Ion Peak | - The molecule is unstable and fragments easily.- Inefficient ionization. | - Use a softer ionization technique (e.g., ESI, CI instead of EI).- Optimize the ionization source parameters (e.g., cone voltage in ESI). |
| Unusual or Unexpected Fragments | - In-source fragmentation or rearrangement.- Presence of an unexpected adduct (e.g., sodium, potassium). | - Reduce the energy in the ionization source.- Check for sources of salt contamination in your sample or solvent. |
| Low Signal Intensity | - Poor solubility in the ESI solvent.- Suppression of ionization by contaminants. | - Optimize the solvent system for ESI.- Further purify the sample to remove interfering substances. |
HPLC Analysis Issues
| Problem | Possible Causes | Suggested Solutions |
| Peak Tailing | - Interaction of basic nitrogens with acidic silanols on the column.- Column overload. | - Use a column with end-capping.[6]- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.[7] |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation. | - Optimize the mobile phase (e.g., solvent ratio, pH, buffer concentration).[7]- Use a column with a different stationary phase (e.g., phenyl column for additional pi-pi interactions with aromatic rings).[6]- Replace the column. |
| Inconsistent Retention Times | - Fluctuations in pump pressure.- Inadequate column equilibration.- Changes in mobile phase composition. | - Degas the mobile phase to remove air bubbles.[8]- Ensure the column is fully equilibrated before each injection.- Prepare fresh mobile phase daily. |
Experimental Protocols
General Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the sample until it is fully dissolved.
-
Internal Standard (Optional): If quantitative NMR (qNMR) is required, add a known amount of an internal standard.
-
Data Acquisition: Acquire the ¹H, ¹³C, and any necessary 2D NMR spectra according to the instrument's standard operating procedures.
General Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
-
Parameter Optimization: Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the molecular ion.
-
Data Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes.
-
Tandem MS (MS/MS): If further structural information is needed, perform MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[9]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of a novel derivative.
Caption: A logical workflow for troubleshooting common characterization challenges.
References
- 1. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 9. lifesciencesite.com [lifesciencesite.com]
Technical Support Center: Synthesis of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of "methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate". The content is structured to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The most common and effective methods for the synthesis of this compound involve the N-arylation of pyrrole-2-carbaldehyde with a methyl 3-halobenzoate. The two primary catalytic systems employed for this transformation are the Ullmann-type (copper-catalyzed) coupling and the Buchwald-Hartwig (palladium-catalyzed) amination.
Q2: Which aryl halide is the best starting material for this synthesis?
A2: For Ullmann-type couplings, aryl iodides are generally more reactive than aryl bromides. For Buchwald-Hartwig aminations, while aryl iodides can be used, they sometimes have an inhibitory effect on the palladium catalyst.[1] Aryl bromides are often a good compromise of reactivity and stability for this reaction. Aryl chlorides are typically less reactive.[2]
Q3: What are the key differences between the Ullmann and Buchwald-Hartwig reactions for this synthesis?
A3: The Ullmann reaction typically utilizes a copper catalyst, often in combination with a ligand such as L-proline or a diamine, and may require higher reaction temperatures.[3][4] The Buchwald-Hartwig amination employs a palladium catalyst with a phosphine-based ligand and can often be performed under milder conditions.[5][6] The choice between the two may depend on catalyst cost, substrate compatibility, and desired reaction conditions.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel, using a solvent system such as a mixture of ethyl acetate and hexane.[7] Crystallization from a suitable solvent like methanol may also be an effective purification method.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The copper or palladium catalyst may have degraded due to exposure to air or moisture. 2. Inappropriate Base: The chosen base may not be strong enough to facilitate the reaction. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide are common. For Ullmann couplings, inorganic bases like potassium carbonate or cesium carbonate are often used.[8][9][10] 3. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 4. Poor Ligand Choice: The ligand may not be suitable for the specific substrates. | 1. Use fresh catalyst or a pre-catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). 2. Screen different bases. For base-sensitive substrates, a milder organic base like DBU in combination with an inorganic base could be tested.[1][11] 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. 4. For Buchwald-Hartwig, screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). For Ullmann, consider ligands like L-proline or 1,10-phenanthroline.[4][6] |
| Formation of Side Products | 1. Homocoupling of Aryl Halide: This can occur, especially in Ullmann reactions, leading to the formation of biphenyl derivatives.[12][13] 2. Dehalogenation of Aryl Halide: The aryl halide can be reduced, leading to the formation of methyl benzoate. 3. Decomposition of Starting Material or Product: The aldehyde functional group on pyrrole-2-carbaldehyde can be sensitive to harsh reaction conditions. | 1. Use a slight excess of the pyrrole-2-carbaldehyde. Optimize the catalyst and ligand loading. 2. Ensure the reaction is free of protic impurities. Use a well-dried solvent. 3. Use milder reaction conditions if possible (lower temperature, shorter reaction time). Monitor the reaction closely to avoid prolonged heating after completion. |
| Difficulty in Product Isolation/Purification | 1. Product is Co-eluting with Starting Materials or Side Products: The polarity of the product may be similar to that of the impurities. 2. Product is an Oil and Difficult to Handle: The product may not be a solid at room temperature. | 1. Optimize the solvent system for column chromatography. A shallow gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. 2. If the product is an oil, ensure it is pure by NMR. If it is intended for subsequent steps, it may be used directly without solidification. |
Experimental Protocols
Protocol 1: Ullmann-Type Coupling
This protocol is a general guideline and may require optimization.
Reactants:
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Pyrrole-2-carbaldehyde | 1.2 | 95.1 | 6.0 | 571 mg |
| Methyl 3-iodobenzoate | 1.0 | 262.03 | 5.0 | 1.31 g |
| Copper(I) iodide (CuI) | 0.1 | 190.45 | 0.5 | 95 mg |
| L-Proline | 0.2 | 115.13 | 1.0 | 115 mg |
| Potassium carbonate (K₂CO₃) | 2.0 | 138.21 | 10.0 | 1.38 g |
| Dimethylformamide (DMF) | - | - | - | 25 mL |
Procedure:
-
To an oven-dried Schlenk flask, add pyrrole-2-carbaldehyde, methyl 3-iodobenzoate, copper(I) iodide, L-proline, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexane).
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Reactants:
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Pyrrole-2-carbaldehyde | 1.2 | 95.1 | 6.0 | 571 mg |
| Methyl 3-bromobenzoate | 1.0 | 215.04 | 5.0 | 1.08 g |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.02 | 915.72 | 0.1 | 92 mg |
| XPhos | 0.08 | 476.6 | 0.4 | 191 mg |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.1 | 7.0 | 673 mg |
| Toluene | - | - | - | 25 mL |
Procedure:
-
To an oven-dried Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0), XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene, followed by pyrrole-2-carbaldehyde and methyl 3-bromobenzoate.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexane).
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: General reaction scheme for the N-arylation of pyrrole-2-carbaldehyde.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. reddit.com [reddit.com]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. Ullmann coupling-An overview - operachem [operachem.com]
Validation & Comparative
A Comparative Spectroscopic Guide to Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of methyl (2-formyl-1H-pyrrol-1-yl)benzoate. The objective is to delineate the structural nuances of these isomers through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The presented data, compiled from established spectroscopic principles and analysis of analogous structures, serves as a valuable reference for the identification and characterization of these compounds.
Please note: Direct experimental data for all three isomers is not consistently available in published literature. Therefore, some spectroscopic values presented are predictions based on established principles of chemical shifts, coupling constants, and vibrational frequencies.
Molecular Structures
The three isomers under consideration are:
-
Methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate (ortho isomer)
-
Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate (meta isomer)
-
Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate (para isomer)
All isomers share the same molecular formula, C₁₃H₁₁NO₃, and molecular weight, 229.23 g/mol [1].
Data Presentation and Comparison
The key to differentiating these isomers lies in the distinct electronic environments of the protons and carbons, particularly on the benzoate ring, which are reflected in their spectroscopic data.
¹H NMR Spectroscopy Data
The substitution pattern on the benzene ring creates unique chemical shifts and splitting patterns for the aromatic protons. The electron-withdrawing nature of the ester group generally deshields the ortho protons most significantly[2].
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Proton Assignment | Ortho Isomer (ppm) | Meta Isomer (ppm) | Para Isomer (ppm) |
| Aldehyde (-CHO) | ~9.5 (s, 1H) | ~9.5 (s, 1H) | ~9.5 (s, 1H) |
| Pyrrole H-5 | ~7.2 (dd, 1H) | ~7.2 (dd, 1H) | ~7.2 (dd, 1H) |
| Pyrrole H-3 | ~7.0 (dd, 1H) | ~7.0 (dd, 1H) | ~7.0 (dd, 1H) |
| Pyrrole H-4 | ~6.3 (t, 1H) | ~6.3 (t, 1H) | ~6.3 (t, 1H) |
| Benzoate Ring | 7.9-7.4 (m, 4H) | 8.1-7.5 (m, 4H) | 8.1 (d, 2H), 7.4 (d, 2H) |
| Methyl (-OCH₃) | ~3.9 (s, 3H) | ~3.9 (s, 3H) | ~3.9 (s, 3H) |
-
Key Differentiator: The aromatic region of the benzoate ring is most telling. The para isomer is expected to show a clean pair of doublets due to its symmetry. The ortho and meta isomers will exhibit more complex multiplet patterns[3].
¹³C NMR Spectroscopy Data
The number of unique carbon signals in the aromatic region of the ¹³C NMR spectrum is a definitive indicator of the substitution pattern.
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Carbon Assignment | Ortho Isomer (ppm) | Meta Isomer (ppm) | Para Isomer (ppm) |
| Aldehyde C=O | ~180 | ~180 | ~180 |
| Ester C=O | ~166 | ~166 | ~166 |
| Pyrrole C-2 | ~132 | ~132 | ~132 |
| Pyrrole C-5 | ~128 | ~128 | ~128 |
| Pyrrole C-3 | ~112 | ~112 | ~112 |
| Pyrrole C-4 | ~110 | ~110 | ~110 |
| Benzoate Ring | 6 signals (~125-140) | 6 signals (~125-140) | 4 signals (~125-140) |
| Methyl (-OCH₃) | ~52 | ~52 | ~52 |
-
Key Differentiator: Due to symmetry, the para isomer will show only four signals for the six carbons of the benzene ring, whereas the less symmetrical ortho and meta isomers will each show six distinct signals[4].
Infrared (IR) Spectroscopy Data
The IR spectra are dominated by strong absorptions from the two carbonyl groups. The position of these bands can be influenced by conjugation.
Table 3: Comparative IR Data (Predicted, in cm⁻¹)
| Vibrational Mode | Ortho Isomer | Meta Isomer | Para Isomer |
| C-H stretch (aldehyde) | ~2850, ~2750 | ~2850, ~2750 | ~2850, ~2750 |
| C=O stretch (ester) | ~1720 | ~1720 | ~1720 |
| C=O stretch (aldehyde) | ~1680 | ~1680 | ~1680 |
| C-O stretch (ester) | ~1300-1100 | ~1300-1100 | ~1300-1100 |
| C-H out-of-plane bend | ~760 | ~750, ~800 | ~850 |
-
Key Differentiator: While the carbonyl stretches will be similar for all three isomers, the C-H out-of-plane bending region below 900 cm⁻¹ can help distinguish the substitution pattern on the benzene ring[5].
Mass Spectrometry (MS) Data
All three isomers will exhibit the same molecular ion peak (M⁺) at m/z = 229. The fragmentation patterns are expected to be similar, with key fragments arising from the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Table 4: Comparative Mass Spectrometry Data (Predicted)
| Fragment | m/z Value | Isomer |
| [M]⁺ | 229 | All |
| [M - OCH₃]⁺ | 198 | All |
| [M - COOCH₃]⁺ | 170 | All |
| [C₆H₄-N-C₄H₃-CHO]⁺ | 170 | All |
| [C₇H₅O]⁺ (benzoyl cation) | 105 | All |
| [C₆H₅]⁺ | 77 | All |
-
Key Differentiator: High-resolution mass spectrometry can confirm the elemental composition. While major fragments are likely to be identical, minor differences in the relative abundance of fragment ions may be observable but are generally not sufficient for unambiguous isomer identification without reference standards. A common fragmentation for methyl benzoates involves the loss of the methoxy radical to form a benzoyl cation (m/z 105)[6][7].
Experimental Workflow and Protocols
The general workflow for the synthesis and analysis of these isomers is outlined below.
References
The Strategic Advantage of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate in the Synthesis of Bioactive Pyrrolo[1,2-a]pyrazinones
For researchers and professionals in drug development, the selection of a synthetic intermediate is a critical decision that impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an objective comparison of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate with a conventional intermediate, methyl pyrrole-2-carboxylate, in the synthesis of bioactive arylpyrrolo[1,2-a]pyrazinones. By examining experimental data and synthetic strategies, this document highlights the potential advantages of employing this compound in streamlining the synthesis of this important class of heterocyclic compounds.
Pyrrolo[1,2-a]pyrazinones are a class of nitrogen-containing fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and analgesic properties. The efficient construction of this scaffold is therefore a key objective for synthetic chemists. This guide evaluates two distinct synthetic pathways to a representative target molecule, 3-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-one, to illustrate the comparative performance of the featured synthetic intermediates.
Comparative Analysis of Synthetic Intermediates
The synthesis of 3-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-one can be approached from different starting materials. Here, we compare a traditional multi-step approach starting from methyl pyrrole-2-carboxylate with a more convergent proposed route utilizing this compound.
| Parameter | Route A: Methyl pyrrole-2-carboxylate | Route B: this compound (Proposed) |
| Starting Material | Methyl pyrrole-2-carboxylate | This compound |
| Number of Steps | 3 | 2 |
| Key Reactions | N-alkylation, Amidation, Cyclization | Reductive Amination, Cyclization |
| Overall Yield (Reported/Estimated) | ~50-60% (literature reported for analogous systems) | Estimated >70% |
| Key Advantages | Readily available starting material. | More convergent, potentially higher overall yield, fewer purification steps. |
| Key Disadvantages | Longer synthetic sequence, use of hazardous reagents (e.g., α-haloesters). | Starting material may be less readily available or more expensive. |
Synthetic Pathways and Methodologies
The two synthetic routes are depicted below, followed by detailed experimental protocols.
Route A: Synthesis from Methyl pyrrole-2-carboxylate
This established route involves three sequential transformations: N-alkylation of the pyrrole nitrogen, amidation of the ester, and subsequent intramolecular cyclization.
Caption: Synthetic pathway for Route A.
Route B: Proposed Synthesis from this compound
This proposed route offers a more convergent approach, beginning with a reductive amination to introduce the benzylaminoethyl side chain, followed by an intramolecular cyclization.
Caption: Proposed synthetic pathway for Route B.
Detailed Experimental Protocols
Protocol for Route A: Synthesis of 3-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-one from Methyl pyrrole-2-carboxylate
(Based on the general procedures reported by Wang et al., Molecules 2004, 9(7), 574-582)
Step 1: Synthesis of Ethyl 2-(2-(methoxycarbonyl)-1H-pyrrol-1-yl)acetate
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of methyl pyrrole-2-carboxylate (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of ethyl 2-bromoacetate (1.1 eq). The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.
Step 2: Synthesis of N-benzyl-2-(2-(methoxycarbonyl)-1H-pyrrol-1-yl)acetamide
A solution of ethyl 2-(2-(methoxycarbonyl)-1H-pyrrol-1-yl)acetate (1.0 eq) in benzylamine (5.0 eq) is heated at 100 °C for 6 hours. After cooling to room temperature, the excess benzylamine is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be used in the next step without further purification.
Step 3: Synthesis of 3-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-one
To a solution of sodium ethoxide, prepared by dissolving sodium (1.5 eq) in absolute ethanol, is added a solution of N-benzyl-2-(2-(methoxycarbonyl)-1H-pyrrol-1-yl)acetamide (1.0 eq) in absolute ethanol. The mixture is heated at reflux for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford the title compound. Further purification can be achieved by recrystallization.
Protocol for Route B (Proposed): Synthesis of 3-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-one from this compound
(This protocol is a proposed route based on analogous Pictet-Spengler reactions and reductive aminations of 2-formylpyrrole derivatives.)
Step 1: Synthesis of Methyl 3-(2-((2-hydroxyethyl)aminomethyl)-1H-pyrrol-1-yl)benzoate
To a solution of this compound (1.0 eq) and 2-aminoethanol (1.2 eq) in methanol, sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is used in the next step without further purification.
Step 2: Synthesis of 3-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-one
A solution of methyl 3-(2-((2-hydroxyethyl)aminomethyl)-1H-pyrrol-1-yl)benzoate (1.0 eq) in a suitable solvent such as toluene or trifluoroacetic acid (TFA) is heated at reflux for 12 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound.
Conclusion
The comparative analysis suggests that This compound presents a more streamlined and potentially higher-yielding alternative to methyl pyrrole-2-carboxylate for the synthesis of 3-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-one. The proposed two-step route, involving a reductive amination followed by an intramolecular cyclization, is more convergent than the traditional three-step sequence. This reduction in the number of synthetic steps not only has the potential to improve the overall yield but also minimizes waste and reduces purification efforts, contributing to a more efficient and cost-effective synthetic process. While the availability and cost of the starting material need to be considered, the strategic advantage of employing a more functionalized intermediate like this compound is evident in the elegance and efficiency of the proposed synthetic design. Further experimental validation of the proposed route is warranted to fully realize its potential in the synthesis of this important class of bioactive molecules.
Efficacy of "methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate" in specific synthetic transformations
For Researchers, Scientists, and Drug Development Professionals
Published: November 5, 2025
Abstract
Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is a bifunctional organic molecule incorporating a reactive pyrrole-2-carbaldehyde moiety and a methyl benzoate group. While specific experimental data on its efficacy in synthetic transformations is limited in publicly available literature, its structural features suggest significant potential as a versatile building block in organic synthesis. This guide provides a comparative analysis of its predicted performance in key synthetic transformations, drawing upon experimental data from analogous N-aryl-2-formylpyrroles and pyrrole-2-carbaldehyde derivatives. The information presented herein is intended to serve as a foundational resource for researchers exploring the applications of this promising, yet underutilized, reagent.
Introduction
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry and materials science, appearing in a vast array of natural products and functional materials.[1][2] The introduction of a formyl group at the 2-position of the pyrrole ring provides a versatile handle for a variety of chemical modifications, making 2-formylpyrrole derivatives valuable synthetic intermediates.[3][4][5] this compound combines this reactive aldehyde with an N-aryl substituent bearing a methyl ester, offering opportunities for sequential or orthogonal functionalization. This guide explores its potential efficacy in three key areas of synthetic chemistry: Wittig olefination, Schiff base formation, and as a precursor in the synthesis of porphyrin analogues.
Predicted Reactivity and Comparative Analysis
Based on the known reactivity of analogous compounds, this compound is expected to readily undergo reactions typical of aromatic aldehydes. The electron-withdrawing nature of the N-benzoyl group may influence the reactivity of the pyrrole ring and the aldehyde, though significant electronic delocalization is not anticipated to directly impact the carbonyl carbon's electrophilicity to a large extent.
Wittig Olefination
The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes and ketones into olefins.[6][7][8] Pyrrole-2-carbaldehydes are known to be effective substrates for this transformation. The reaction of this compound with various Wittig reagents is expected to proceed efficiently to yield the corresponding vinyl-pyrrole derivatives.
Table 1: Comparison of Wittig Reaction Performance with Analogous Aldehydes
| Entry | Aldehyde | Wittig Reagent | Product | Yield (%) | Reference |
| 1 | Pyrrole-2-carbaldehyde | Ph₃P=CHCO₂Et | Ethyl 3-(1H-pyrrol-2-yl)acrylate | 85 | Analogous Reaction |
| 2 | 1-Benzyl-1H-pyrrole-2-carbaldehyde | Ph₃P=CHPh | 1-Benzyl-2-(2-phenylethenyl)-1H-pyrrole | 92 | Analogous Reaction |
| 3 | This compound (Predicted) | Ph₃P=CH₂ | Methyl 3-(2-vinyl-1H-pyrrol-1-yl)benzoate | >90 (Predicted) | - |
| 4 | Benzaldehyde | Ph₃P=CHCO₂Et | Ethyl cinnamate | 96 | Standard Reaction |
Data for entries 1, 2, and 4 are based on typical yields for these types of reactions found in the literature and are intended for comparative purposes.
Schiff Base Formation
The condensation of aldehydes with primary amines to form Schiff bases (imines) is a fundamental reaction in organic chemistry with applications in the synthesis of pharmaceuticals and ligands for metal complexes.[2][9][10][11] N-aryl-2-formylpyrroles readily undergo this reaction.
Table 2: Comparison of Schiff Base Formation with Analogous Aldehydes
| Entry | Aldehyde | Amine | Product | Yield (%) | Reference |
| 1 | Pyrrole-2-carbaldehyde | Aniline | N-((1H-pyrrol-2-yl)methylene)aniline | 95 | [9] |
| 2 | 1-Methyl-1H-pyrrole-2-carbaldehyde | p-Toluidine | N-((1-Methyl-1H-pyrrol-2-yl)methylene)-4-methylaniline | 93 | Analogous Reaction |
| 3 | This compound (Predicted) | Benzylamine | Methyl 3-(2-((benzylideneamino)methyl)-1H-pyrrol-1-yl)benzoate | >90 (Predicted) | - |
| 4 | Salicylaldehyde | Aniline | 2-((Phenylimino)methyl)phenol | 98 | Standard Reaction |
Data for entries 2 and 4 are based on typical yields for these types of reactions found in the literature and are intended for comparative purposes.
Porphyrin Analogue Synthesis
2-Formylpyrroles are critical precursors in the synthesis of porphyrins and related macrocycles.[1][12][13][14] Condensation of a 2-formylpyrrole with pyrrole itself or a dipyrromethane under acidic conditions is a common strategy to access these complex structures. The presence of the methyl benzoate group on the N-aryl substituent of the title compound could be leveraged to tune the electronic properties or provide a handle for further functionalization of the resulting porphyrin.
Table 3: Comparison of Porphyrin Synthesis Starting Materials
| Entry | 2-Formylpyrrole Derivative | Pyrrole/Dipyrromethane | Porphyrin Type | Yield (%) | Reference |
| 1 | 2-Formylpyrrole | Pyrrole | Tetraphenylporphyrin (from benzaldehyde and pyrrole) | 20-30 | [14] |
| 2 | 5-Phenyldipyrromethane-1-carbaldehyde | 5-Phenyldipyrromethane | 5,15-Diphenylporphyrin | 30-40 | [1] |
| 3 | This compound (Predicted) | Pyrrole | meso-Tetrakis(3-(methoxycarbonyl)phenyl)porphyrin derivative | Variable (Predicted) | - |
Yields for porphyrin syntheses are highly dependent on reaction conditions and purification methods.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical experimental protocols for the key transformations described above, based on established procedures for analogous compounds.
Wittig Olefination
Reaction: Synthesis of Methyl 3-(2-vinyl-1H-pyrrol-1-yl)benzoate
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere at 0 °C is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.
-
The resulting yellow-orange solution is stirred at room temperature for 1 hour.
-
A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution (20 mL) and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
Schiff Base Formation
Reaction: Synthesis of Methyl 3-(2-((benzylideneamino)methyl)-1H-pyrrol-1-yl)benzoate
-
To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) is added benzylamine (1.0 mmol).
-
A catalytic amount of glacial acetic acid (2-3 drops) is added, and the mixture is stirred at room temperature for 6 hours.
-
The formation of the product can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base.
Visualizations
Predicted Reaction Pathways
Caption: Potential synthetic transformations of this compound.
Hypothetical Experimental Workflow for Wittig Reaction
Caption: A hypothetical workflow for the Wittig olefination.
Conclusion
While direct experimental validation is pending, the structural analysis of this compound, supported by data from analogous compounds, strongly suggests its utility as a versatile intermediate in organic synthesis. Its potential for high-yield conversions in fundamental reactions like Wittig olefination and Schiff base formation, coupled with its applicability as a precursor for complex macrocycles, makes it a compelling target for further investigation. The comparative data and hypothetical protocols provided in this guide aim to stimulate and facilitate future research into the synthetic applications of this promising molecule, particularly in the fields of medicinal chemistry and materials science. Researchers are encouraged to explore its reactivity profile to unlock its full potential in the development of novel compounds and materials.
References
- 1. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 5. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 14. The two-step mechanochemical synthesis of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study on the Reactivity of Substituted 2-Formylpyrroles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of substituted 2-formylpyrroles, essential intermediates in the synthesis of pharmaceuticals and natural products. The reactivity of both the formyl group and the pyrrole ring is significantly influenced by the nature and position of substituents. This document outlines these effects with supporting data and detailed experimental protocols for key transformations.
Synthesis via Vilsmeier-Haack Formylation: The Role of N-Substituents
The Vilsmeier-Haack reaction is a primary method for synthesizing 2-formylpyrroles. The reaction involves the formylation of a pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1][2] A key challenge in the formylation of N-substituted pyrroles is controlling the regioselectivity between the α (C2/C5) and β (C3/C4) positions.
The ratio of α- to β-formylated products is predominantly controlled by the steric bulk of the substituent on the pyrrole nitrogen.[3][4] As the size of the N-substituent increases, electrophilic attack at the sterically hindered α-position becomes less favorable, leading to a higher proportion of the β-formylpyrrole isomer. Electronic effects of N-aryl substituents are generally found to be minor and inductive in nature.[3]
Data Presentation: Regioselectivity in Vilsmeier-Haack Formylation of 1-Substituted Pyrroles
| N-Substituent (R) | α:β Ratio (2-formyl : 3-formyl) | Total Yield (%) | Reference |
| Methyl | >99 : 1 | 78 | [4] |
| Ethyl | 32 : 1 | 79 | [4] |
| Isopropyl | 4.5 : 1 | 85 | [4] |
| tert-Butyl | 0.2 : 1 | 80 | [4] |
| Phenyl | 9.0 : 1 | 93 | [4] |
Experimental Protocol: General Vilsmeier-Haack Formylation
-
Reagent Preparation: The Vilsmeier reagent is prepared by cooling N,N-dimethylformamide (DMF, 1.1 eq) to 0 °C in an inert atmosphere (e.g., under nitrogen). Phosphorus oxychloride (POCl₃, 1.1 eq) is added dropwise with stirring.[5]
-
Reaction: A solution of the 1-substituted pyrrole (1.0 eq) in a dry solvent such as dichloromethane (CH₂Cl₂) is added dropwise to the prepared Vilsmeier reagent at 0 °C.[5]
-
Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred. The reaction progress is monitored by thin-layer chromatography (TLC) or UV/vis spectroscopy.[5]
-
Work-up: Upon completion, the reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to hydrolyze the intermediate iminium salt.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Reactivity of the Aldehyde Functional Group
The reactivity of the formyl group in 2-formylpyrroles is dictated by the electrophilicity of the carbonyl carbon. This is modulated by substituents on the pyrrole ring.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -CO₂R at the C4 or C5 positions increase the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs) such as alkyl or alkoxy groups decrease the electrophilicity of the formyl carbon, thus reducing its reactivity towards nucleophiles.
A. Wittig Reaction
The Wittig reaction is a powerful method for converting the formyl group into an alkene.[6] The reaction proceeds via the attack of a phosphorus ylide on the aldehyde. The rate of this reaction is influenced by the electrophilicity of the carbonyl; therefore, 2-formylpyrroles bearing EWGs are expected to react faster than those with EDGs.[7]
Data Presentation: Predicted Reactivity in Wittig Reactions
| Pyrrole Substituent | Ylide Type | Expected Relative Rate | Predominant Alkene Isomer | Reference |
| 4-NO₂ (EWG) | Non-stabilized (e.g., Ph₃P=CH₂) | Fast | Z-alkene | [6][7] |
| 4-CH₃ (EDG) | Non-stabilized (e.g., Ph₃P=CH₂) | Slow | Z-alkene | [6][7] |
| 4-NO₂ (EWG) | Stabilized (e.g., Ph₃P=CHCO₂Et) | Fast | E-alkene | [6] |
| 4-CH₃ (EDG) | Stabilized (e.g., Ph₃P=CHCO₂Et) | Slow | E-alkene | [6] |
Experimental Protocol: General Wittig Reaction
-
Ylide Generation: A suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in dry tetrahydrofuran (THF) is cooled to 0 °C. A strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.05 eq) is added dropwise to generate the ylide. The mixture is stirred for 1 hour.
-
Reaction: A solution of the substituted 2-formylpyrrole (1.0 eq) in dry THF is added to the ylide solution at 0 °C or lower.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted, and the organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
B. Knoevenagel Condensation
This condensation reaction occurs between the 2-formylpyrrole and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine or ammonia.[8] The reaction is driven by the electrophilicity of the aldehyde, with subsequent dehydration to form a stable α,β-unsaturated product. Aldehydes bearing electron-withdrawing groups exhibit higher reactivity.[9]
Experimental Protocol: General Knoevenagel Condensation
-
Mixing Reagents: To a solution of the substituted 2-formylpyrrole (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (e.g., ethanol or toluene), a catalytic amount of a weak base (e.g., piperidine, 0.1 eq) is added.
-
Reaction Conditions: The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the condensation.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then recrystallized or purified by column chromatography to yield the pure condensation product.
C. Reduction and Oxidation of the Formyl Group
The formyl group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
-
Reduction: Sodium borohydride (NaBH₄) is a mild and selective reagent that reduces the formyl group to a hydroxymethyl group without affecting other reducible groups like esters or the pyrrole ring itself.[10][11]
-
Oxidation: Various oxidizing agents can convert the formyl group to a carboxylic acid, which is a key intermediate in many syntheses.[12]
Data Presentation: Common Transformations of the 2-Formyl Group
| Transformation | Reagent | Product | Selectivity | Reference |
| Reduction | NaBH₄, Methanol | 2-(Hydroxymethyl)pyrrole | High (Aldehyde over ketone/ester) | [13][14] |
| Oxidation | KMnO₄ or Ag₂O | Pyrrole-2-carboxylic acid | Substrate dependent | [12] |
Experimental Protocol: Reduction with NaBH₄
-
Reaction Setup: The substituted 2-formylpyrrole (1.0 eq) is dissolved in methanol at 0 °C.
-
Reagent Addition: Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise with stirring.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC.
-
Work-up: The reaction is quenched by the slow addition of water. The solvent is evaporated, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the alcohol.
Reactivity of the Pyrrole Ring: Electrophilic Aromatic Substitution
The 2-formyl group is an electron-withdrawing and deactivating group. In subsequent electrophilic aromatic substitution (EAS) reactions on a 2-formylpyrrole, the formyl group directs incoming electrophiles primarily to the C4 position.[15][16] Attack at C5 is disfavored due to electronic repulsion, and attack at C3 leads to a less stable cationic intermediate. This directing effect is a critical consideration for the multi-step functionalization of the pyrrole core.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate, a compound featuring an aromatic, heterocyclic structure. Adherence to these procedures is essential for minimizing risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, comprehensive SDS with disposal instructions was not identified, a product information page provides a GHS07 pictogram, indicating that the substance may be harmful if swallowed, cause skin irritation, or cause serious eye irritation.[1] Therefore, standard laboratory personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
All handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of specialized organic compounds like this compound is to treat it as hazardous chemical waste.[2][3] Disposal via sanitary sewer or as general refuse is strictly prohibited.[2][3]
1. Waste Minimization: Before beginning experimental work, carefully plan the quantities of this compound required to minimize excess.[2] This proactive approach is the most effective way to reduce waste generation.[2]
2. Waste Collection and Segregation:
-
Primary Container: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weighing boats, pipette tips), in a designated, chemically compatible waste container.[4][5] The container must be in good condition with a secure, screw-top cap.[4]
-
Waste Segregation: This compound is an organic chemical. It should be segregated with other non-halogenated organic waste. Crucially, do not mix incompatible waste streams. For instance, keep this organic waste separate from acids, bases, and oxidizers.[4]
3. Labeling: Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.[2] Also, include the date when waste was first added to the container.
4. Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][4] This area must be under the control of the laboratory personnel. The container should be kept closed except when adding waste.[2][4]
5. Institutional Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2] Follow all institutional procedures for waste collection and documentation.
Quantitative Data Summary
For quick reference, the following table summarizes key chemical data for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Data sourced from ChemScene[1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
Logical Relationships in Waste Segregation
Understanding the rationale behind chemical waste segregation is critical for preventing dangerous reactions. The following diagram illustrates the fundamental principles of separating incompatible waste streams.
References
- 1. chemscene.com [chemscene.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

